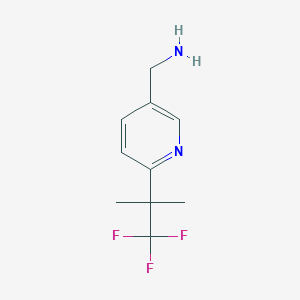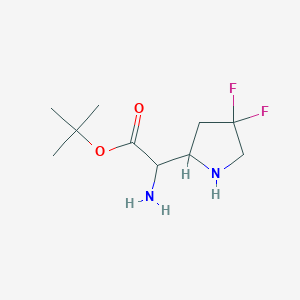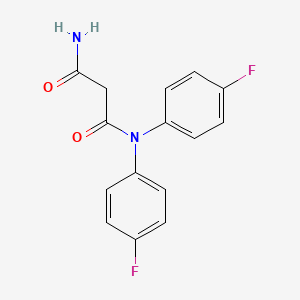![molecular formula C14H18F3NO3 B14794278 tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate: is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethyl group and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl tert-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures . This intermediate can then be further reacted with tert-butyl carbamate under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethoxy group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but they often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable intermediate in the synthesis of new drugs .
Industry: In industrial applications, this compound can be used in the development of advanced materials with specific properties, such as increased thermal stability or resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance binding affinity and selectivity for these targets, leading to improved therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-(2-{[4-(trifluoromethoxy)phenyl]carbamoyl}ethyl)carbamate
- tert-butyl (4-ethynylphenyl)carbamate
- tert-butyl 4-hydroxyphenethylcarbamate
Uniqueness: tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and bioavailability, making it particularly valuable in pharmaceutical applications .
Eigenschaften
Molekularformel |
C14H18F3NO3 |
|---|---|
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H18F3NO3/c1-9(18-12(19)21-13(2,3)4)10-5-7-11(8-6-10)20-14(15,16)17/h5-9H,1-4H3,(H,18,19) |
InChI-Schlüssel |
CYXYDKSECKOTHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


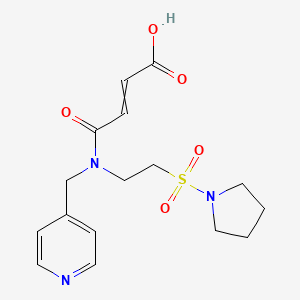
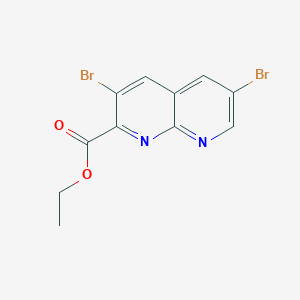
![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794205.png)
![2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate](/img/structure/B14794208.png)
![1-(4-fluorophenyl)-5-((4-hydroxypiperidin-4-yl)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B14794210.png)
![tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14794217.png)
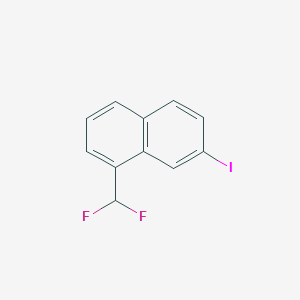

![N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14794240.png)

